6alpha-Methyl-17alpha-acetoxyprogesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl-17alpha-acetoxyprogesterone involves multiple steps. One common method includes the acetylation of 17alpha-hydroxyprogesterone with acetic anhydride in the presence of a base . Another method involves the use of 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl-17alpha-acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Commonly involves the replacement of functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6alpha-Methyl-17alpha-acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in hormone replacement therapy, contraceptives, and the treatment of endometriosis.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
6alpha-Methyl-17alpha-acetoxyprogesterone exerts its effects by transforming a proliferative endometrium into a secretory endometrium. When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The compound binds to progesterone receptors, influencing gene expression and cellular activity .
Comparison with Similar Compounds
Progesterone: The natural hormone with lower potency compared to 6alpha-Methyl-17alpha-acetoxyprogesterone.
Norethindrone: Another synthetic progestin used in contraceptives.
Levonorgestrel: A synthetic progestin with applications in emergency contraception.
Uniqueness: this compound stands out due to its high progestational activity and versatility in medical applications. Its ability to be administered both orally and subcutaneously adds to its uniqueness .
Properties
Molecular Formula |
C24H34O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C24H34O4/c1-14(25)20-7-8-21-19-6-5-16-11-18(27)12-17(13-28-15(2)26)24(16,4)22(19)9-10-23(20,21)3/h11,17,19-22H,5-10,12-13H2,1-4H3/t17?,19-,20+,21-,22-,23+,24+/m0/s1 |
InChI Key |
DHLPPJXZMGAVDG-XGNCTREUSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)COC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)COC(=O)C)C |
Origin of Product |
United States |
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